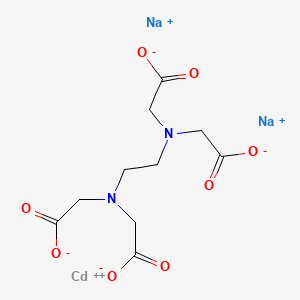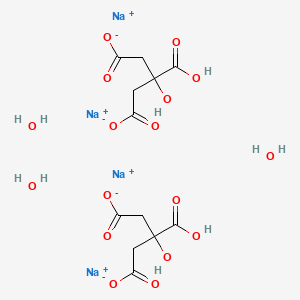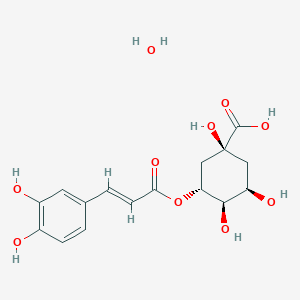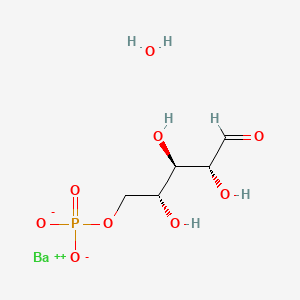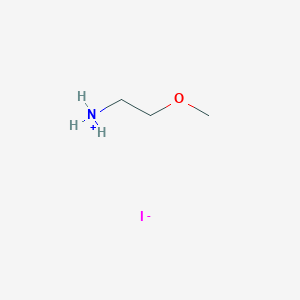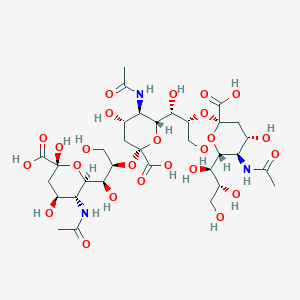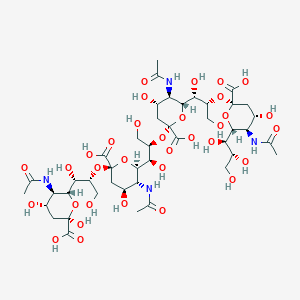
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc, also known as polysialic acid, is a polymer of sialic acid residues. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on the surfaces of cells and soluble proteins. This compound plays a crucial role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc can be synthesized through enzymatic methods. The enzymatic synthesis involves the use of N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation. The substrates used in this process are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlling the concentration of pyruvate and adjusting the temperature to optimize the yield.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of this compound, thereby increasing the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of this compound that have enhanced or altered biological activities. These derivatives are often used in research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation processes. In biology, it plays a role in cell signaling and microbial pathogenesis. In medicine, this compound is being explored for its potential in drug delivery systems and as a therapeutic agent for various diseases, including cancer and infectious diseases .
Wirkmechanismus
The mechanism of action of NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc involves its interaction with specific molecular targets on the cell surface. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses. The compound’s ability to form a dense and protective layer on the cell surface makes it an effective barrier against microbial invasion and immune recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc include other polysialic acids and sialylated glycans, such as Neu5Gc and Neu5Ac .
Uniqueness: What sets this compound apart from other similar compounds is its unique ability to form long chains of sialic acid residues. This property enhances its biological functions, making it particularly effective in modulating cell-cell interactions and providing a protective barrier on cell surfaces .
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N4O33/c1-13(53)45-25-17(57)5-41(74,37(66)67)78-34(25)30(63)22(10-50)75-43(39(70)71)7-19(59)27(47-15(3)55)36(80-43)32(65)24(12-52)77-44(40(72)73)8-20(60)28(48-16(4)56)35(81-44)31(64)23(11-51)76-42(38(68)69)6-18(58)26(46-14(2)54)33(79-42)29(62)21(61)9-49/h17-36,49-52,57-65,74H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+,42+,43+,44+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBMCWKLLJHAA-APIOAFSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N4O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
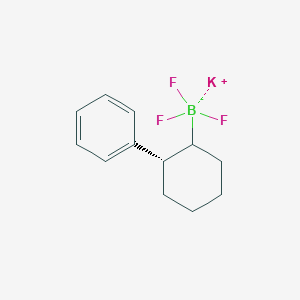
![(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one](/img/structure/B8208671.png)
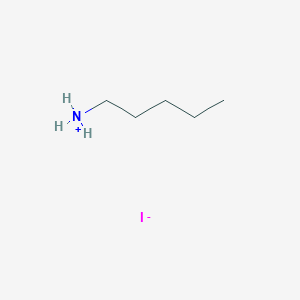
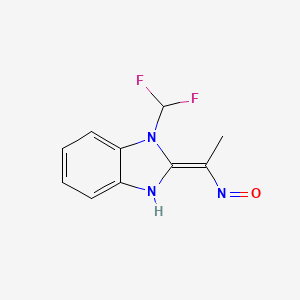
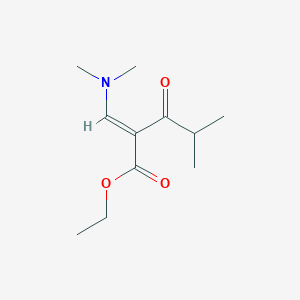
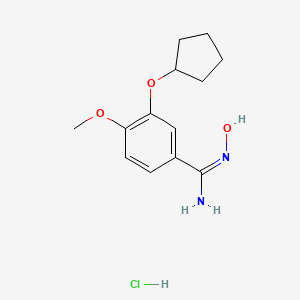
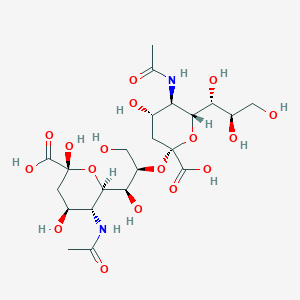
![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)
